

# Spectroscopic Profile of 1,4-Dithiane-2,5-diol: A Technical Guide

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## Compound of Interest

Compound Name: *Dithiane diol*

Cat. No.: *B096902*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dithiane-2,5-diol, a versatile building block in organic synthesis. The document is tailored for researchers and professionals in drug development, offering a consolidated resource for the characterization of this compound. Below, you will find tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

## Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1,4-dithiane-2,5-diol. It is important to note that while some data for the pure compound is available, other data is derived from the analysis of polymers incorporating the 1,4-dithiane-2,5-diol monomer, providing valuable expected ranges for the chemical shifts and absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Context
2.82 - 3.37	Multiplet	-CH <sub>2</sub> -S-	In a copolyester[1][2]
3.70 - 4.02	Multiplet	-CH <sub>2</sub> -O-	In a copolyester[1][2]
4.27	Multiplet	>CH-O-	In a copolyester[1][2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	-CH-OH
Data not available in search results	-CH <sub>2</sub> -S-

Note: While databases indicate the existence of <sup>13</sup>C NMR data for 1,4-dithiane-2,5-diol, specific chemical shifts for the pure compound were not available in the performed searches. Further consultation of spectral databases is recommended.

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (from absorbed moisture)
2936	Medium	Aliphatic C-H stretch
1420	Medium	Aliphatic C-C stretch
1130	Strong	C-O stretch
780	Medium	C-H bend (1,4-disubstituted dithiane)[1][2]
659	Medium	C-S stretch[1][2]

Note: The IR data is a compilation of expected absorptions and data reported in the context of a copolyester containing the 1,4-dithiane-2,5-diol moiety. The peak at  $3400\text{ cm}^{-1}$  is characteristic of hydroxyl groups but also of absorbed water in KBr pellets.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
152	Low	$[M]^+$ (Molecular Ion)
76	High	Top Peak (fragment)[3]
47	Medium	Fragment[3]
48	Medium	Fragment[3]

Note: The fragmentation pattern of 1,4-dithiane-2,5-diol is not extensively detailed in the available literature. The provided data is based on information from spectral databases.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of 1,4-dithiane-2,5-diol.

Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of 1,4-dithiane-2,5-diol.
  - Dissolve the sample in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a clean, dry vial. Due to the presence of hydroxyl groups,  $\text{DMSO-d}_6$  is often preferred to observe

the exchangeable protons.

- Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Relaxation Delay: 1-5 seconds.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher field NMR spectrometer.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the solvent residual peak or TMS.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,4-dithiane-2,5-diol.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.
  - In an agate mortar and pestle, grind 1-2 mg of 1,4-dithiane-2,5-diol into a fine powder.[\[4\]](#)
  - Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[\[4\]](#)
  - Transfer the mixture to a pellet die.
  - Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[\[5\]](#)
- Instrument Parameters:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
  - Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the significant absorption peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 1,4-dithiane-2,5-diol and identify its fragmentation pattern.

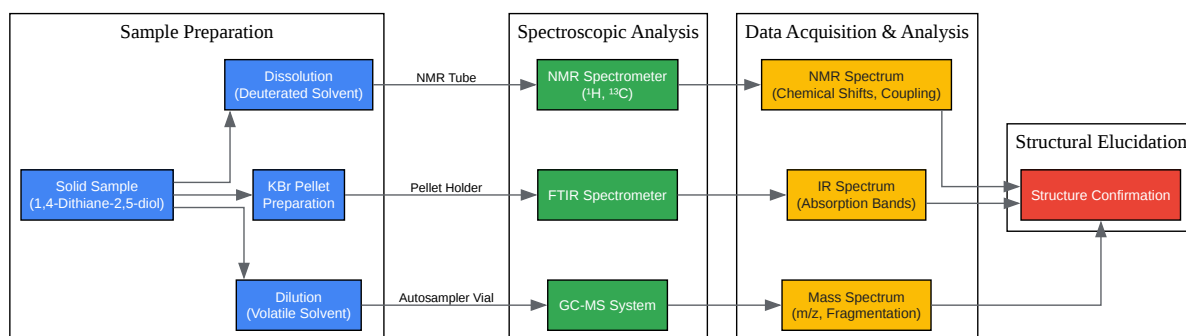
Methodology:

- Sample Preparation:
  - Prepare a dilute solution of 1,4-dithiane-2,5-diol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  - The concentration should be in the range of 10-100 µg/mL.
- Instrument Parameters (GC):
  - Gas Chromatograph: A GC system equipped with a mass spectrometer detector.
  - Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms).
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Instrument Parameters (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.
  - Ion Source Temperature: 230 °C.

- Data Analysis:
  - Identify the peak corresponding to 1,4-dithiane-2,5-diol in the total ion chromatogram (TIC).
  - Extract the mass spectrum for this peak.
  - Identify the molecular ion peak and major fragment ions.
  - The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for confirmation.

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 1,4-dithiane-2,5-diol.



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Caption: General workflow for the spectroscopic analysis of 1,4-dithiane-2,5-diol.

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